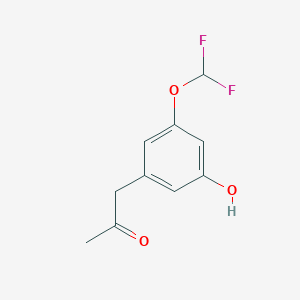
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)phenol with a suitable alkylating agent to introduce the propan-2-one moiety. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the hydroxyl group, affecting its reactivity and biological activity.
1-(3-(Methoxy)-5-hydroxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical properties.
1-(3-(Trifluoromethoxy)-5-hydroxyphenyl)propan-2-one: Contains a trifluoromethoxy group, which can further influence its reactivity and interactions.
Uniqueness: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of reactions and interactions, making the compound versatile for various applications .
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)2-7-3-8(14)5-9(4-7)15-10(11)12/h3-5,10,14H,2H2,1H3 |
Clave InChI |
ULRUXEIZDBGQTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















